molecular formula C5H5BFNO2 B111869 (4-Fluoropyridin-2-yl)boronic acid CAS No. 1208101-73-8

(4-Fluoropyridin-2-yl)boronic acid

Cat. No.: B111869
CAS No.: 1208101-73-8
M. Wt: 140.91 g/mol
InChI Key: PZRLKJBUBZCNCM-UHFFFAOYSA-N
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Description

(4-Fluoropyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H5BFNO2. It is a boronic acid derivative where a fluorine atom is substituted at the 4-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoropyridin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-fluoropyridine with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to an acidic work-up to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison: (4-Fluoropyridin-2-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s reactivity and selectivity in certain chemical reactions compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(4-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRLKJBUBZCNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590541
Record name (4-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208101-73-8
Record name (4-Fluoropyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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